molecular formula C15H19N3OS B2521748 3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea CAS No. 2034597-90-3

3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea

Cat. No.: B2521748
CAS No.: 2034597-90-3
M. Wt: 289.4
InChI Key: FZJCYUKJANQDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
  • Step 3: Formation of the Urea Group

    • The final step involves the reaction of the functionalized thiophene-pyridine intermediate with an isocyanate to form the urea group.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to various functionalization reactions to introduce the tert-butyl and urea groups.

    • Step 1: Functionalization of Thiophene and Pyridine Rings

      • The thiophene ring can be functionalized through halogenation, followed by a Suzuki-Miyaura coupling reaction to introduce the pyridine ring.
      • The pyridine ring can be functionalized through nitration and subsequent reduction to introduce amino groups.

    Chemical Reactions Analysis

    Types of Reactions

    3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea can undergo various types of chemical reactions, including:

      Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

      Reduction: The pyridine ring can be reduced to form piperidine derivatives.

      Substitution: The urea group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

      Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

      Substitution: Common nucleophiles include amines and alcohols.

    Major Products Formed

      Oxidation: Sulfoxides and sulfones.

      Reduction: Piperidine derivatives.

      Substitution: Urea derivatives with various substituents.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Potential use as a probe for studying biological pathways involving thiophene and pyridine derivatives.

      Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

      Industry: Potential use in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and pyridine rings may interact with enzymes or receptors, while the urea group may form hydrogen bonds with biological molecules. Further research is needed to elucidate the exact molecular targets and pathways involved.

    Comparison with Similar Compounds

    Similar Compounds

      Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

      Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide.

      Urea Derivatives: Compounds containing the urea group, such as N,N’-dimethylurea.

    Uniqueness

    3-tert-butyl-1-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is unique due to the combination of the tert-butyl, thiophene, pyridine, and urea groups within a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

    Properties

    IUPAC Name

    1-tert-butyl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-9-11-7-12(10-16-8-11)13-5-4-6-20-13/h4-8,10H,9H2,1-3H3,(H2,17,18,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FZJCYUKJANQDLO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=CC=CS2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H19N3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    289.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.